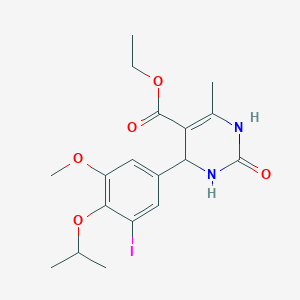
5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a substituted pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.
Amidation: The brominated furan and the substituted pyrazole are then coupled through an amidation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Applications De Recherche Scientifique
5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenamide: Similar structure with a thiophene ring instead of a furan ring.
5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrroleamide: Similar structure with a pyrrole ring instead of a furan ring.
5-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide is unique due to the combination of its brominated furan ring and substituted pyrazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16g/mol |
Nom IUPAC |
5-bromo-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O2/c1-4-16-8(3)11(7(2)15-16)14-12(17)9-5-6-10(13)18-9/h5-6H,4H2,1-3H3,(H,14,17) |
Clé InChI |
CTJNPDPPVCGWCG-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=C(O2)Br)C |
SMILES canonique |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=C(O2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451513.png)

METHANONE](/img/structure/B451519.png)
![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451520.png)
![{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B451523.png)
![2,2-dibromo-N-[1-(4-ethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B451524.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B451526.png)
![Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B451527.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B451528.png)
![2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE](/img/structure/B451529.png)

![2-(2,5-dichlorophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451533.png)
![Ethyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451534.png)
![2,2-dibromo-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B451536.png)
